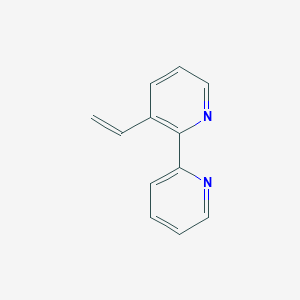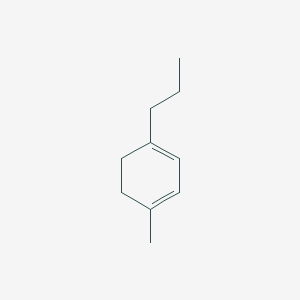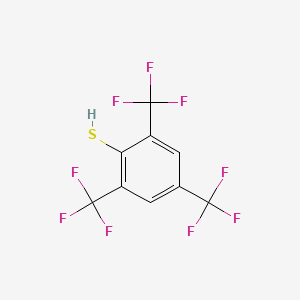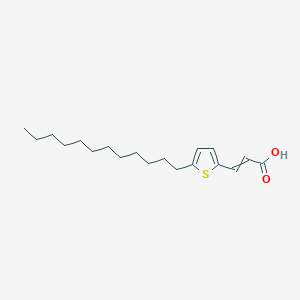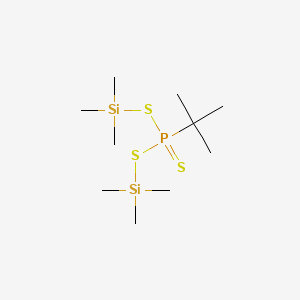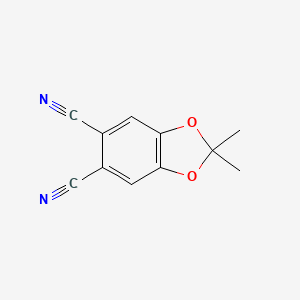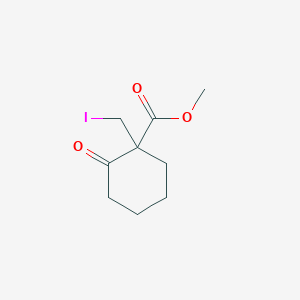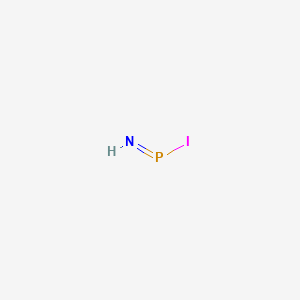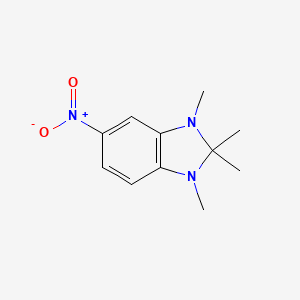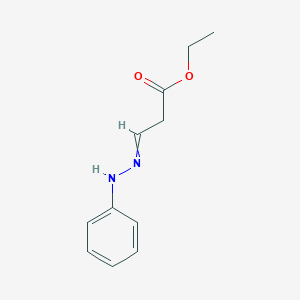
1,2,4-Tribromo-3-chlorooxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-3-chlorooxanthrene is a halogenated aromatic compound with the molecular formula C₁₂H₄Br₃ClO₂. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to an oxanthrene core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2,4-Tribromo-3-chlorooxanthrene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of oxanthrene derivatives. The process may involve:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce bromine atoms at specific positions on the oxanthrene ring.
Chlorination: Introducing chlorine atoms using reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,4-Tribromo-3-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO₄), and palladium catalysts. Major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-3-chlorooxanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Tribromo-3-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various substrates, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tribromo-3-chlorooxanthrene can be compared with other halogenated oxanthrene derivatives such as:
1,2,3-Tribromo-4-chlorooxanthrene: Similar in structure but with different positions of halogen atoms, leading to distinct chemical properties.
1,2,4-Tribromo-5-chlorooxanthrene: Another derivative with variations in halogen placement, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific halogen arrangement, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
119097-43-7 |
|---|---|
Molekularformel |
C12H4Br3ClO2 |
Molekulargewicht |
455.32 g/mol |
IUPAC-Name |
1,2,4-tribromo-3-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br3ClO2/c13-7-8(14)11-12(9(15)10(7)16)18-6-4-2-1-3-5(6)17-11/h1-4H |
InChI-Schlüssel |
QDLHPFWKAXZMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


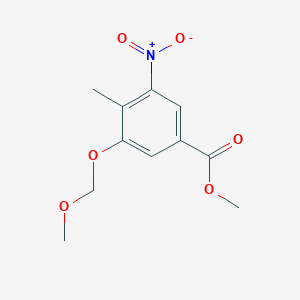
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
